Mannomustine
Overview
Description
Synthesis Analysis
The synthesis of Mannomustine and related compounds often involves catalytic asymmetric reactions, a cornerstone in organic synthesis. For instance, the catalytic asymmetric direct Mannich reaction is a pivotal method for creating alpha, beta-diamino acids with high stereocontrol, leveraging either organometallic or organic chiral catalysts. This method has been instrumental in assembling non-proteinogenic amino acid derivatives, showcasing the versatility and biological significance of these compounds (Arrayás & Carretero, 2009).
Molecular Structure Analysis
Molecular dynamics studies, particularly on multi-mannosides, reveal the structural rigidity and flexibility essential for their interaction with biological molecules. For example, the synthesis and structural analysis of multi-valent mannosides demonstrate the importance of their spatial arrangement for binding affinities, offering insights into the molecular basis of Mannomustine's interactions (Gouin et al., 2007).
Chemical Reactions and Properties
The versatility of Mannomustine in chemical reactions is highlighted by its involvement in various Mannich-type reactions, which are pivotal for constructing nitrogen-containing compounds. These reactions are highly asymmetric, enabling the synthesis of critical intermediates for further chemical transformations (Trost & Terrell, 2003).
Physical Properties Analysis
The physical properties of Mannomustine and related compounds can be inferred from their synthesis and molecular structure. For instance, the development of a force field topology database for glycoclusters and subsequent molecular dynamics studies shed light on their physical behavior, including rigidity and flexibility, which are crucial for their biological activity (Gouin et al., 2007).
Chemical Properties Analysis
The chemical properties of Mannomustine derivatives are significantly influenced by their synthesis and molecular framework. The asymmetric Mannich reactions provide a pathway to synthesize beta-amino acids and amino alcohols with high enantioselectivity, showcasing the compound's ability to form stable and active intermediates for further chemical modifications (Trost & Terrell, 2003).
Scientific Research Applications
Mannitol in Plant Pathogen Interaction
Mannitol, a component related to Mannomustine, has been observed to play a significant role in the interaction between the rust fungus Uromyces fabae and its host plant Vicia faba. The polyol mannitol serves dual functions: as a carbohydrate storage compound and as a scavenger of reactive oxygen species. This finding suggests its significant role in the physiology of plant-pathogen interactions and its potential as a target for controlling plant diseases (Voegele et al., 2005).
Mannitol in Stroke Research
Research on mannitol has investigated its effects in stroke treatment. However, evidence from randomized clinical trials is insufficient to conclude its effectiveness in acute stroke. The lack of large-scale, randomized trials makes it difficult to support the routine use of mannitol in stroke patients (Bereczki et al., 2000).
Artificial Neural Networks in Biotechnology
Mannitol has connections to the use of artificial neural networks (ANNs) in biotechnology. ANNs have become crucial in analyzing complex data in biotechnology, highlighting the importance of advanced computational methods in understanding and utilizing biochemical compounds like mannitol (Klyuchko, 2017).
Mannose in Biomedical Applications
Mannose, structurally related to mannitol, has significant applications in biomedical research. Its role in synthesizing glycoproteins and immune regulation has led to its increasing use in treating various diseases, including cancer and diabetes (Wei et al., 2020).
Drug Discovery and Development
The broader field of drug discovery, including compounds like Mannomustine, has been profoundly influenced by molecular biology and genomic sciences. This research has enriched therapeutic options and provided insights into the genetic basis of diseases, thereby facilitating targeted drug development (Drews, 2000).
Nanotechnology in Drug Delivery
The development of nanostructured formulations, like those for lysomustine (related to Mannomustine), aims to increase drug bioavailability and reduce toxicity. This research area is crucial for enhancing the efficacy and safety of cancer treatments (Lantsova et al., 2012).
Mannans in Food Products
Mannans, a class of polysaccharides related to mannitol, have wide applications in the food industry. Their roles in texture improvement, health benefits, and use in various food products highlight their significance in food technology (Singh et al., 2018).
Mannitol as a Mucosal Adjuvant
Research on oxidatively coupled mannan (mannitol) has explored its potential as a mucosal adjuvant for vaccine development. Its ability to enhance immunogenicity without toxicity presents promising applications in vaccine research (Stambas et al., 2002).
properties
IUPAC Name |
(2R,3R,4R,5R)-1,6-bis(2-chloroethylamino)hexane-2,3,4,5-tetrol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22Cl2N2O4/c11-1-3-13-5-7(15)9(17)10(18)8(16)6-14-4-2-12/h7-10,13-18H,1-6H2/t7-,8-,9-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQXVYODZCMMZEM-ZYUZMQFOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)NCC(C(C(C(CNCCCl)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCl)NC[C@H]([C@H]([C@@H]([C@@H](CNCCCl)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9020798 | |
Record name | Mannomustine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9020798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Mannomustine | |
CAS RN |
576-68-1 | |
Record name | Mannomustine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=576-68-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mannomustine [INN:BAN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000576681 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mannomustine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9020798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Mannomustine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.551 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MANNOMUSTINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E60VWA40D2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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